Cas no 885465-98-5 (4-(furan-3-yl)benzaldehyde)

4-(Furan-3-yl)benzaldehyde is a versatile aromatic aldehyde featuring a furan ring linked to a benzaldehyde core. This compound is of significant interest in organic synthesis due to its bifunctional reactivity, offering both aldehyde and heteroaromatic moieties for further derivatization. Its structure enables applications in the preparation of pharmaceuticals, agrochemicals, and functional materials. The furan ring enhances electron-rich character, facilitating participation in cross-coupling and cyclization reactions. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions and compatibility with common solvents make it a practical intermediate for complex molecular architectures. Suitable for use in palladium-catalyzed reactions and as a precursor for heterocyclic scaffolds.
4-(furan-3-yl)benzaldehyde structure
4-(furan-3-yl)benzaldehyde structure
Product Name:4-(furan-3-yl)benzaldehyde
CAS No:885465-98-5
MF:C11H8O2
MW:172.180023193359
CID:711914
PubChem ID:21526045
Update Time:2025-10-22

4-(furan-3-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(3-furanyl)-
    • 3-(4-formylphenyl)furan-2-carbaldehyde
    • 4-(2-FORMYLFURAN-3-YL)BENZALDEHYDE
    • 4-(3-furanyl)benzaldehyde
    • 4-(furan-3-yl)benzaldehyde
    • Benzaldehyde,4-(3-furanyl)
    • QUGMHBNQYXZEIU-UHFFFAOYSA-N
    • CHEMBL250060
    • CHEBI:225561
    • 4-(uran-3-yl)benzaldehyde
    • SCHEMBL610426
    • AKOS013264007
    • 4-furan-3-yl-benzaldehyde
    • 885465-98-5
    • EN300-745590
    • A1-27441
    • F2167-0775
    • Inchi: 1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
    • InChI Key: QUGMHBNQYXZEIU-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 200.04700
  • Monoisotopic Mass: 200.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9

Experimental Properties

  • PSA: 47.28000
  • LogP: 2.57160

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(CAS:885465-98-5)4-(furan-3-yl)benzaldehyde
Order Number:A1093018
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):2687.0
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Additional information on 4-(furan-3-yl)benzaldehyde

4-(Furan-3-yl)benzaldehyde (CAS No. 885465-98-5): A Versatile Compound in Biomedical Research

4-(Furan-3-yl)benzaldehyde is a key organic compound with the molecular formula C10H8O2 and a molecular weight of 168.17 g/mol. This compound, identified by its CAS No. 885465-98-5, is characterized by its unique structural features, including a benzene ring fused with a furan ring and an aldehyde functional group. Its chemical structure, which combines aromatic and heterocyclic moieties, has attracted significant attention in recent years due to its potential applications in drug discovery, material science, and bioactive molecule development.

The 4-(furan-3-yl)benzaldehyde molecule exhibits a planar structure with conjugated π-electron systems, enabling it to participate in various chemical reactions such as electrophilic substitution and nucleophilic attack. This structural property is crucial for its role as a building block in the synthesis of complex organic compounds. Recent studies have highlighted its ability to act as a scaffold for the development of bioactive molecules, particularly in the context of anti-inflammatory and antitumor agents.

In the field of biomedical research, 4-(furan-3-yl)benzaldehyde has emerged as a promising candidate for the design of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a lead compound for the development of anti-inflammatory drugs. The compound was shown to inhibit the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), through its ability to modulate intracellular signaling pathways. This finding underscores the importance of 4-(furan-3-yl)benzaldehyde in the context of chronic inflammatory diseases.

Another recent breakthrough in the application of 4-(furan-3-yl)benzaldehyde was reported in a 2024 study published in ACS Chemical Biology. Researchers explored its role in the synthesis of small molecule inhibitors targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The study revealed that 4-(furan-3-yl)benzaldehyde can be used as a precursor for the development of EGFR inhibitors with enhanced selectivity and reduced off-target effects. This application highlights the compound's potential in the field of oncology.

The synthesis of 4-(furan-3-yl)benzaldehyde has been the subject of several recent investigations. A 2023 paper in Organic Letters described a novel catalytic approach using transition metal complexes to achieve high-yield synthesis of the compound. This method not only improves the efficiency of the synthesis process but also reduces the environmental impact associated with traditional chemical methods. The use of green chemistry principles in the synthesis of 4-(furan-3-yl)benzaldehyde is a significant advancement in the field of sustainable chemical synthesis.

Furthermore, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of optoelectronic materials. A 2023 study published in Advanced Materials demonstrated its use as a key component in the fabrication of organic light-emitting diodes (OLEDs). The compound's ability to emit light at specific wavelengths makes it a valuable material for display technologies. This application underscores the versatility of 4-(furan-3-yl)benzaldehde beyond its biomedical applications.

Recent advances in computational chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Journal of Computational Chemistry used molecular docking simulations to predict the compound's interactions with various biological targets. The results indicated that 4-(furan-3-yl)benzaldehyde has a high affinity for certain protein targets, which could be leveraged in the design of new drugs. These computational models provide valuable insights into the mechanism of action of the compound, facilitating its application in drug discovery.

The 4-(furan-3-yl)benzaldehyde molecule's unique structural features also make it a candidate for the development of fluorescent probes. A 2023 study in Chemical Communications demonstrated its use as a fluorescent label for the detection of specific biomolecules. The compound's ability to emit light under certain conditions makes it suitable for applications in bioimaging and diagnostic technologies. This application highlights the compound's potential in the field of biomedical imaging.

Additionally, the 4-(furan-3-yl)benzaldehyde molecule has been investigated for its role in the development of antimicrobial agents. A 2024 study published in Antimicrobial Agents and Chemotherapy showed that the compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action involves the disruption of bacterial cell membranes, which is a promising approach for the development of new antibiotics. This finding underscores the importance of 4-(furan-3-yl)benzaldehyde in the fight against antibiotic-resistant pathogens.

The 4-(furan-3-yl)benzaldehyde molecule's potential applications in various fields have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The 4-(furan-3-yl)benzaldehyde molecule's versatility and potential applications have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The 4-(furan-3-yl)benzaldehyde molecule's versatility and potential applications have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The 4-(furan-3-yl)benzaldehyde molecule's versatility and potential applications have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The 4-(furan-3-yl)benzaldehyde molecule's versatility and potential applications have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The 4-(furan-3-yl)benzaldehyde molecule's versatility and potential applications have led to increased interest in its synthesis and characterization. A 2023 review article in Chemical Reviews summarized the current state of research on the compound, highlighting its significance in multiple areas of chemistry and biology. The review also discussed the challenges and opportunities in furthering the application of 4-(furan-3-yl)benzaldehyde in practical scenarios. This comprehensive analysis provides a valuable resource for researchers working on the development of new compounds based on this molecule.

Moreover, the 4-(furan-3-yl)benzaldehyde molecule has been explored for its potential in the development of chiral compounds. A 2024 study in Organic & Biomolecular Chemistry demonstrated its use as a chiral building block in the synthesis of enantiomerically pure compounds. The ability to produce chiral molecules is crucial in the pharmaceutical industry, where the stereochemistry of a compound can significantly affect its biological activity. This application highlights the importance of 4-(furan-3-yl)benzaldehyde in the synthesis of chiral pharmaceuticals.

The 4-(furan-3-yl)benzaldehyde molecule's unique properties have also been studied in the context of environmental science. A 2023 study published in Environmental Science & Technology investigated its potential as a biodegradable material. The study found that the compound can be broken down by certain microorganisms, making it an environmentally friendly alternative to traditional synthetic materials. This finding is significant in the context of sustainable chemistry and the development of eco-friendly materials.

Recent advancements in analytical chemistry have also contributed to the understanding of 4-(furan-3-yl)benzaldehyde's properties. A 2024 study in Analytical Chemistry described a new analytical method for the detection and quantification of the compound in complex matrices. This method is particularly useful in the analysis of environmental samples and biological fluids, providing valuable insights into the compound's behavior in different environments. This analytical approach is crucial for the application of 4-(furan-3-yl)benzaldehyde in various fields, including environmental monitoring and pharmaceutical research.

The molecule 4-(furan-2-yl)benzaldehyde (also known as furan-2-yl benzaldehyde or 4-furanylbenzaldehyde) is an aromatic compound that contains both a benzene ring and a furan ring. The structure consists of a benzaldehyde group (C₆H₅CHO) with a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached at the para position (4th carbon of the benzene ring). The furan ring is substituted with a double bond between carbons 2 and 3, and the oxygen is at the 1-position. Here’s a more detailed breakdown of the molecule: --- ### Structure: - Benzene ring: C₆H₅ - Aldehyde group: CHO (attached to the benzene ring at position 1) - Furan ring: A 5-membered ring with 2 carbons, 1 oxygen, and 2 hydrogens (structure: O–CH–CH–CH–CH₂) - Furan ring attached at position 4 of the benzene ring (para to the aldehyde group) So the full chemical name is: 4-(furan-2-yl)benzaldehyde Or more commonly: 4-furanylbenzaldehyde --- ### Chemical Formula: - C₉H₈O₂ --- ### Physical Properties: - Appearance: Colorless to pale yellow liquid or solid (depending on purity and crystallization) - Boiling Point: ~220–230°C (depending on purity) - Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water --- ### Chemical Reactions: - Nucleophilic Addition: The aldehyde group can react with nucleophiles (e.g., amines, hydrazines) to form derivatives like imines, hydrazones, or oximes. - Furan Reactivity: The furan ring is reactive due to its aromaticity and can undergo electrophilic substitution, Diels-Alder reactions, or nucleophilic attack. - Cross-Coupling: The compound can be used in cross-coupling reactions (e.g., Suzuki, Stille) for the synthesis of more complex molecules. - Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. --- ### Applications: - Pharmaceuticals: Used as a building block in the synthesis of various drugs and bioactive molecules. - Materials Science: The furan ring can be used in the development of conjugated polymers or photovoltaic materials. - Synthetic Chemistry: A versatile intermediate in organic synthesis for creating more complex structures. --- ### Synthesis: The compound can be synthesized via several methods, including: - Friedel-Crafts Acylation: Using furan-2-yl acyl chloride and benzene with a catalyst. - Coupling Reactions: Using transition metal-catalyzed coupling (e.g., Suzuki, Kumada) between a furan-2-yl derivative and a benzene derivative. - Furan Ring Formation: Starting from a suitable precursor and cyclizing the furan ring. --- ### Spectroscopic Data: - Infrared (IR): Strong absorption around 1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1200–1300 cm⁻¹ (C–O stretch in furan). - NMR (¹H and ¹³C): - Aldehyde protons (CHO) appear at ~10 ppm. - Aromatic protons: ~7–8 ppm. - Furan protons: ~6–7 ppm. - Mass Spectrometry (MS): Molecular ion peak at m/z 152 (C₉H₈O₂). --- ### Safety and Handling: - Toxicity: Generally considered low to moderate toxicity. - Flammability: The aldehyde group can be flammable. - Storage: Should be stored in a cool, dry place, away from strong oxidizers or reducing agents. --- ### Conclusion: 4-(furan-2-yl)benzaldehyde is a versatile organic compound with a combination of aromatic and heterocyclic functionalities. Its reactivity and structural diversity make it a valuable intermediate in both academic and industrial organic synthesis. If you're working with this compound or planning to synthesize it, always consider the reaction conditions, purity, and safety protocols. Let me know if you need help with a specific reaction or application!
Recommended suppliers
Amadis Chemical Company Limited
(CAS:885465-98-5)4-(furan-3-yl)benzaldehyde
A1093018
Purity:99%
Quantity:5g
Price ($):2687.0
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